![molecular formula C13H24O11 B12058982 2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12058982.png)
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4,5-Dihydroxy-6-(Hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(Hydroxymethyl)oxane-3,4,5-triol ist eine komplexe organische Verbindung, die in verschiedenen wissenschaftlichen Bereichen von Bedeutung ist. Diese Verbindung zeichnet sich durch ihre zahlreichen Hydroxylgruppen und eine Methoxygruppe aus, was sie zu einem vielseitigen Molekül in chemischen Reaktionen und Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[4,5-Dihydroxy-6-(Hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(Hydroxymethyl)oxane-3,4,5-triol beinhaltet typischerweise eine mehrstufige organische Synthese. Der Prozess beginnt häufig mit der Herstellung des Oxanrings, gefolgt von der Einführung von Hydroxyl- und Methoxygruppen durch spezifische Reagenzien und Katalysatoren. Gängige Reagenzien sind Methanol zur Methylierung und verschiedene Oxidationsmittel zur Hydroxylierung.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann großtechnische organische Syntheseverfahren umfassen, einschließlich kontinuierlicher Durchflussreaktoren, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von Biokatalysatoren und Prinzipien der grünen Chemie wird ebenfalls untersucht, um den Prozess nachhaltiger und umweltfreundlicher zu gestalten.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, häufig unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid, was zur Bildung von Carbonsäuren oder Ketonen führt.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, wodurch die Verbindung in ihre entsprechenden Alkohole umgewandelt wird.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen Hydroxylgruppen durch andere funktionelle Gruppen wie Halogenide oder Amine ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Wasserstoffgas mit Palladiumkatalysator.
Substitutionsmittel: Halogenide, Amine.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Carbonsäuren, Ketone, Alkohole und substituierte Derivate, abhängig von den Reaktionsbedingungen und den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
2-[4,5-Dihydroxy-6-(Hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(Hydroxymethyl)oxane-3,4,5-triol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird auf seine potenzielle Rolle in Stoffwechselwegen und als Substrat für enzymatische Reaktionen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und antioxidativer Wirkungen.
Industrie: Wird aufgrund seiner funktionellen Eigenschaften bei der Herstellung von Pharmazeutika, Kosmetika und Lebensmittelzusatzstoffen eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den this compound seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Hydroxylgruppen der Verbindung ermöglichen es ihr, Wasserstoffbrückenbindungen mit verschiedenen Biomolekülen zu bilden, wodurch deren Struktur und Funktion beeinflusst werden. Sie kann als Antioxidans wirken, indem sie freie Radikale abräumt und Zellen vor oxidativem Schaden schützt.
Wirkmechanismus
The mechanism by which 2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups enable it to form hydrogen bonds with various biomolecules, influencing their structure and function. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-[(6-{[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carbonsäure .
- 5-[[4,5-Dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-2-oxanyl)oxy]-2-oxanyl]oxy]-7,8-dimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-on .
Einzigartigkeit
Was 2-[4,5-Dihydroxy-6-(Hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(Hydroxymethyl)oxane-3,4,5-triol von ähnlichen Verbindungen abhebt, ist seine einzigartige Kombination aus Hydroxyl- und Methoxygruppen, die eine besondere chemische Reaktivität und biologische Aktivität verleihen. Dies macht sie zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-13-11(9(19)7(17)5(3-15)23-13)24-12-10(20)8(18)6(16)4(2-14)22-12/h4-20H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAFWDJFJCEDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
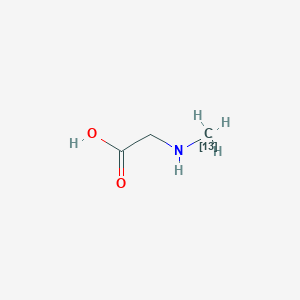
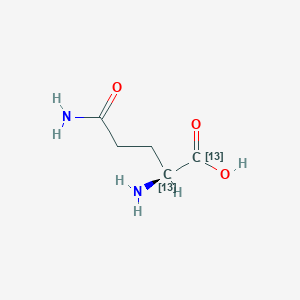

![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)
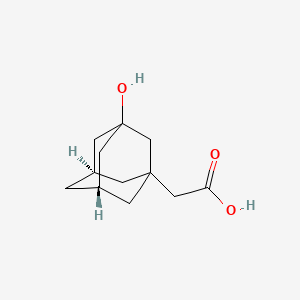

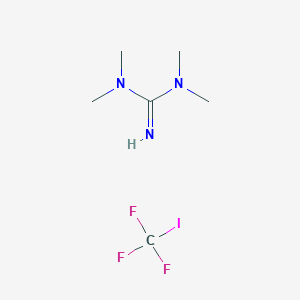
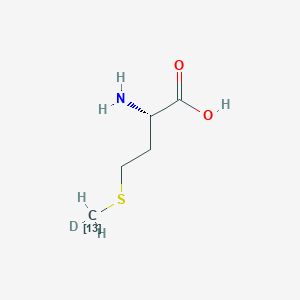

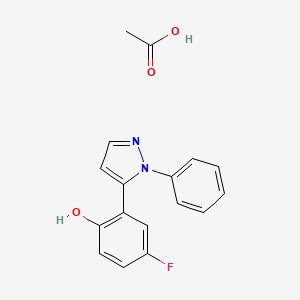

![N-[2-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12058972.png)


